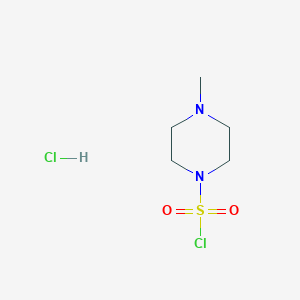

4-Methylpiperazine-1-sulfonyl chloride hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperazine-1-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O2S.ClH/c1-7-2-4-8(5-3-7)11(6,9)10;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGQXEFMLQQXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596363 | |

| Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-96-3 | |

| Record name | 1-Piperazinesulfonyl chloride, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-piperazinesulfonylchloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS number and structure

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl chloride hydrochloride: Synthesis, Application, and Handling

Introduction

This compound is a highly reactive bifunctional molecule that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structure incorporates a 4-methylpiperazine moiety, a common "privileged scaffold" in drug discovery known for improving pharmacokinetic properties, and a reactive sulfonyl chloride group, which serves as a versatile handle for constructing sulfonamide linkages.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its strategic application in pharmaceutical development, and essential safety and handling procedures.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental for its successful application and safe handling in a laboratory setting. This compound is commercially available, typically as a solid that requires specific storage conditions to maintain its reactivity and purity.

| Property | Value | Source(s) |

| CAS Number | 33581-96-3 | [2][3][4] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂S | [2][3] |

| Molecular Weight | 235.13 g/mol | [2][3] |

| Appearance | White to yellow powder | [5] |

| Chemical Structure | Cl⁻·H⁺[CN1CCN(CC1)S(=O)(=O)Cl] | [3][6] |

| SMILES String | Cl.CN1CCN(CC1)S(Cl)(=O)=O | [3][6] |

| Purity | Typically ≥95% | [2][7] |

| Storage Conditions | Inert atmosphere, 2-8°C, moisture sensitive | [3][8] |

Table 1: Key physicochemical properties of this compound.

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through the reaction of N-methylpiperazine with sulfuryl chloride (SO₂Cl₂). This reaction leverages the nucleophilic nature of the secondary amine in the piperazine ring to attack the electrophilic sulfur atom of sulfuryl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution on the sulfuryl chloride. The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the sulfur atom and displacing one of the chloride ions. The reaction is highly exothermic and releases hydrogen chloride (HCl) gas as a byproduct.[1] The generated HCl then protonates the tertiary amine of the newly formed 4-methylpiperazine-1-sulfonyl chloride, precipitating the desired hydrochloride salt from the reaction mixture. Controlling the temperature is critical to prevent side reactions and decomposition of the product.

Experimental Protocol: Synthesis from N-Methylpiperazine

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

N-Methylpiperazine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (DCM)

-

Dry Ice / Acetone bath

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is thoroughly dried.

-

Reagent Preparation: Dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -10 °C using a dry ice/acetone bath.

-

Slow Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled N-methylpiperazine solution over 1-2 hours, ensuring the internal temperature does not exceed -5 °C.[2] The vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours. A white precipitate of the hydrochloride salt will form.

-

Isolation: Filter the resulting suspension under vacuum. Wash the collected solid with cold, anhydrous dichloromethane to remove any unreacted starting materials or impurities.

-

Drying: Dry the white solid under high vacuum to yield this compound. Store immediately in a desiccator under an inert atmosphere at 2-8°C.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its ability to readily form sulfonamides, a functional group present in a vast array of FDA-approved drugs.[9] Sulfonamides are crucial pharmacophores in antibiotics, diuretics, antivirals, and kinase inhibitors.[10]

The Privileged Piperazine Scaffold

The piperazine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can improve aqueous solubility and oral bioavailability due to its basic nitrogen atoms, which are protonated at physiological pH. The N-methyl group further modulates its basicity and lipophilicity.

Case Study: Sildenafil (Viagra)

A prominent example illustrating the importance of this chemical motif is the synthesis of Sildenafil, the active ingredient in Viagra. While Sildenafil itself does not use the pre-formed sulfonyl chloride, its synthesis involves the creation of an analogous structure in situ. The final steps of the synthesis involve:

-

Sulfonation: A complex phenyl ring intermediate is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to generate a reactive sulfonyl chloride derivative.

-

Condensation: This intermediate is then reacted with 1-methylpiperazine to form the final sulfonamide linkage, completing the synthesis of the Sildenafil molecule.

This demonstrates the fundamental reaction between an aryl sulfonyl chloride and 1-methylpiperazine, which is the primary application of the title compound. Using the pre-formed 4-Methylpiperazine-1-sulfonyl chloride allows chemists to introduce the entire methylpiperazine-sulfonyl moiety in a single step by reacting it with a nucleophilic group (like an amine or alcohol) on a drug scaffold.

References

- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 33581-96-3|this compound|BLD Pharm [bldpharm.com]

- 7. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 8. Sildenafil - Wikipedia [en.wikipedia.org]

- 9. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 33581-96-3|this compound| Ambeed [ambeed.com]

Introduction: The Significance of Piperazine-based Sulfonyl Chlorides

An In-depth Technical Guide to the Synthesis of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride

Sulfonyl chlorides are a cornerstone class of reagents in modern organic and medicinal chemistry, serving as highly versatile electrophilic building blocks.[1] Their reactivity allows for the facile construction of sulfonamides, a privileged functional group found in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The general structure, R-SO₂Cl, features a highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.[1]

This guide focuses on the synthesis of a specific, yet important, member of this family: this compound (CAS No: 33581-96-3).[2] This molecule incorporates the N-methylpiperazine moiety, a common scaffold in drug discovery known to enhance solubility and modulate pharmacokinetic properties. The resulting sulfonyl chloride is a key intermediate for creating complex sulfonamides, often used in the development of novel therapeutic agents.[3] This document provides a comprehensive overview of its synthesis, from the underlying chemical principles to a detailed experimental protocol, with a paramount emphasis on safety and procedural integrity.

PART 1: Critical Safety Mandates: Handling Sulfuryl Chloride

Before any experimental work commences, a thorough understanding and implementation of safety protocols for handling sulfuryl chloride (SO₂Cl₂) is non-negotiable. Sulfuryl chloride is a highly corrosive, toxic, and water-reactive liquid that demands the utmost respect.[4]

Core Hazards:

-

Extreme Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[5]

-

High Reactivity with Water: Reacts violently with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas and sulfuric acid (H₂SO₄).[4][6] This reaction is highly exothermic.

-

Toxicity: Fatal if inhaled. Vapors are strong irritants.[5]

Mandatory Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing are essential.[4] Contaminated clothing must be removed immediately and shoes discarded.[7]

-

Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation.[4][7] For emergencies or situations with potential vapor exposure, a full-face respirator with an appropriate acid gas cartridge is necessary.[4]

Handling and Storage:

-

Environment: Always work in a well-ventilated area, specifically a chemical fume hood.[7] Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Incompatible Materials: Store away from water, moisture, bases, alcohols, and amines.[4]

-

Storage Conditions: Keep in a cool, dry, well-ventilated area in a tightly sealed container.[4][5][7]

Spill Management:

-

Small Spills: Absorb the spill with an inert, non-combustible material like dry sand, earth, or vermiculite.[4][7] Do not use water.[4][7] Neutralize the area with sodium carbonate (soda ash) or lime.[4]

-

Large Spills: Evacuate the area immediately. Contain the spill and prevent entry into waterways. Contact emergency services.

PART 2: The Core Synthesis: Mechanism and Rationale

The synthesis of 4-methylpiperazine-1-sulfonyl chloride is a classic example of nucleophilic substitution at a sulfonyl sulfur center.[8] The reaction proceeds by the nucleophilic attack of the secondary amine of N-methylpiperazine on the electrophilic sulfur atom of sulfuryl chloride.

Reaction Mechanism

The reaction follows a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks the sulfur atom of sulfuryl chloride. This forms a transient, tetracoordinate intermediate.

-

Elimination: The intermediate collapses, eliminating a chloride ion and a proton to form the stable sulfonyl chloride product and hydrogen chloride (HCl) gas.

The generated HCl will then react with the basic tertiary amine of another molecule of 4-methylpiperazine-1-sulfonyl chloride or unreacted N-methylpiperazine to form the corresponding hydrochloride salt.

Visualizing the Mechanism

Caption: Reaction mechanism for the formation of the target compound.

PART 3: Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. All operations must be conducted in a fume hood with appropriate PPE.

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS No. | Key Properties |

| N-Methylpiperazine | 100.16 | 0.903 | 109-01-3 | Flammable, corrosive liquid |

| Sulfuryl Chloride | 134.97 | 1.667 | 7791-25-5 | Corrosive, toxic, water-reactive liquid[6] |

| Dichloromethane (DCM) | 84.93 | 1.326 | 75-09-2 | Volatile solvent, suspected carcinogen |

Step-by-Step Methodology

-

Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure the entire apparatus is flame-dried or oven-dried to remove all traces of moisture.

-

Reagent Preparation: In the fume hood, charge the flask with sulfuryl chloride (e.g., 1.2 equivalents) dissolved in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution in the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and prevent the thermal decomposition of sulfuryl chloride.[9]

-

Amine Addition: Dissolve N-methylpiperazine (e.g., 1.0 equivalent) in anhydrous DCM and load it into the dropping funnel. Add the N-methylpiperazine solution dropwise to the stirred sulfuryl chloride solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

The reaction mixture will likely be a slurry, as the hydrochloride salt product often precipitates from DCM.

-

Filter the solid product under vacuum.

-

Wash the collected solid with a small amount of cold, anhydrous DCM or diethyl ether to remove any unreacted starting materials or soluble byproducts.

-

-

Drying: Dry the white to off-white solid product under high vacuum to remove residual solvent.

Visualizing the Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Everything about Sulfuryl Chloride [yufenggp.com]

- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. mdpi.com [mdpi.com]

- 9. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Application of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

4-Methylpiperazine-1-sulfonyl chloride hydrochloride is a pivotal reagent in modern medicinal chemistry and organic synthesis. Its utility is rooted in the highly reactive sulfonyl chloride functional group, which serves as a potent electrophile. The core mechanism of action for this compound is nucleophilic substitution at the sulfur center, enabling the facile construction of sulfonamides, a class of compounds with broad pharmacological relevance. This guide provides a detailed exploration of this mechanism, discusses the strategic importance of the 4-methylpiperazine moiety, presents practical experimental protocols for its application, and outlines critical safety considerations for its handling. By synthesizing mechanistic theory with practical application, this document serves as a comprehensive resource for professionals leveraging this versatile building block in their research and development endeavors.

Introduction: The Strategic Importance of Piperazine and Sulfonamide Scaffolds

In the landscape of drug discovery, certain molecular scaffolds are deemed "privileged structures" due to their ability to bind to multiple biological receptors with high affinity. The piperazine nucleus is a prime example of such a scaffold, found in a vast array of biologically active compounds demonstrating antifungal, antibacterial, antipsychotic, and antitumor activities.[1] When combined with the sulfonamide functional group—another cornerstone of medicinal chemistry—the resulting molecules often exhibit desirable pharmacokinetic and pharmacodynamic properties.

This compound emerges as a key building block that covalently links these two important motifs. It provides a direct and efficient route to synthesize a diverse library of N-substituted 4-methylpiperazine sulfonamides. Understanding its fundamental reactivity and mechanism of action is crucial for its effective deployment in the synthesis of novel chemical entities.

Chemical Properties and Intrinsic Reactivity

The reactivity of this compound is dictated by the electronic properties of the sulfonyl chloride group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.

| Property | Value | Source |

| IUPAC Name | 4-methylpiperazine-1-sulfonyl chloride;hydrochloride | [2] |

| CAS Number | 33581-96-3 | [3][4] |

| Molecular Formula | C₅H₁₁ClN₂O₂S · HCl | [5] |

| Molecular Weight | 235.13 g/mol | [5] |

| Form | Solid | [5] |

| InChI Key | AYGQXEFMLQQXOD-UHFFFAOYSA-N | [5] |

| SMILES | O=S(N1CCN(C)CC1)(Cl)=O.Cl | [5] |

Note: The compound is a hydrochloride salt, meaning the tertiary amine of the piperazine ring is protonated. This enhances stability and water solubility but requires the use of a base in most reactions to neutralize the salt and the HCl byproduct generated.

Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center

The primary mechanism of action for this compound in synthetic transformations is a nucleophilic substitution reaction . This process is analogous to nucleophilic acyl substitution but occurs at a tetracoordinate sulfur center. The reaction proceeds through a well-established pathway:

-

Nucleophilic Attack: A nucleophile (Nu-H), typically an amine (R-NH₂) or an alcohol (R-OH), uses its lone pair of electrons to attack the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate intermediate. The geometry around the sulfur atom temporarily shifts towards a trigonal bipyramidal arrangement.

-

Departure of the Leaving Group: The intermediate rapidly collapses, reforming the sulfur-oxygen double bonds. This process is accompanied by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to its stability.

-

Deprotonation: The resulting product is typically protonated. A base, either added to the reaction mixture or the nucleophile itself, removes a proton from the nucleophile to yield the final, neutral sulfonamide or sulfonate ester product and a hydrochloride salt byproduct.

This fundamental mechanism is the basis for the compound's utility in forming stable covalent bonds with a wide range of nucleophilic partners.

Caption: Nucleophilic substitution at the sulfonyl chloride center.

Applications in Synthetic Chemistry and Drug Discovery

The primary application of 4-Methylpiperazine-1-sulfonyl chloride is as a versatile building block for synthesizing molecules with potential therapeutic value.[6]

-

Medicinal Chemistry: It is widely used to synthesize libraries of novel sulfonamides for screening against various biological targets, including enzymes and receptors. The resulting 4-methylpiperazine sulfonamide scaffold is a common feature in molecules targeting bacterial infections and cancer.[6]

-

Chemical Research: The reagent is employed to create specialized molecules for probing biological pathways and mechanisms of action.[6]

-

Drug Synthesis: A key step in the synthesis of several marketed drugs involves the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of Sildenafil involves the condensation of a chlorosulfonyl derivative with 1-methylpiperazine to form the final active sulfonamide moiety.[7] 4-Methylpiperazine-1-sulfonyl chloride allows for the reverse approach, where the piperazine sulfonating agent is pre-formed.

The 4-methylpiperazine group itself imparts specific, often beneficial, properties to the final molecule:

-

Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.

-

Pharmacokinetic Modulation: The piperazine ring can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Engagement: The piperazine nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity at the target site.

Experimental Protocols and Practical Guidance

Trustworthy protocols are self-validating. The following general procedure for the synthesis of a sulfonamide from this compound is based on established chemical principles and includes explanations for key steps.

General Protocol: Synthesis of N-Aryl/Alkyl-4-methylpiperazine-1-sulfonamide

Objective: To synthesize a sulfonamide by reacting this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.5 - 3.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.1 eq) and the anhydrous solvent (approx. 0.1-0.2 M concentration).

-

Causality: An inert atmosphere prevents reaction with atmospheric moisture, as sulfonyl chlorides can slowly hydrolyze. Anhydrous solvent is critical for the same reason.

-

-

Addition of Base: Cool the solution to 0 °C using an ice-water bath. Slowly add the tertiary amine base (2.5-3.0 eq).

-

Causality: One equivalent of base is required to deprotonate the hydrochloride salt of the starting material. A second equivalent is needed to neutralize the HCl generated during the sulfonylation reaction. A slight excess ensures the reaction goes to completion. Cooling mitigates the exothermicity of the acid-base neutralization.

-

-

Addition of Sulfonyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Causality: Slow, dropwise addition helps control the reaction rate and temperature, preventing the formation of undesired side products.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Causality: Reaction times vary depending on the nucleophilicity of the amine. Less reactive amines (e.g., anilines) may require longer times or gentle heating.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Causality: Monitoring ensures the reaction is stopped at the optimal time, maximizing yield and minimizing degradation or side reactions.

-

-

Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: A typical experimental workflow for sulfonamide synthesis.

Safety and Handling

As a reactive chemical, this compound requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2]

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Corrosive (GHS05), Irritant (GHS07) | [2][5] |

| Signal Word | Danger / Warning | [2][5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2][5] |

| Precautionary Statements | P260: Do not breathe dust/fume. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

Handling Recommendations:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[10]

-

Keep the container tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][10]

-

In case of spills, clean up immediately using dry procedures to avoid generating dust.[10]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its mechanism of action, centered on efficient nucleophilic substitution, provides a reliable and robust method for synthesizing sulfonamides. By incorporating the privileged 4-methylpiperazine scaffold, this building block allows researchers to rapidly access novel chemical space and develop compounds with tailored pharmacological profiles. A thorough understanding of its reactivity, coupled with adherence to safe and logical experimental protocols, is paramount for harnessing its full potential in the synthesis of next-generation therapeutics.

References

- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 33581-96-3|this compound|BLD Pharm [bldpharm.com]

- 4. 33581-96-3|this compound| Ambeed [ambeed.com]

- 5. 4-Methyl-1-piperazinesulfonyl chloride hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Methylpiperazine-1-sulfonyl chloride hydrochloride, a key reagent in contemporary chemical synthesis and drug development.[1][2] Addressed to researchers, chemists, and laboratory professionals, this document synthesizes critical data from safety data sheets and chemical literature to establish a framework for risk mitigation. The core focus is on understanding the compound's inherent hazards, implementing robust engineering and administrative controls, and preparing for emergency scenarios. By detailing causality behind safety measures, from personal protective equipment selection to spill containment and disposal, this whitepaper serves as an essential resource for maintaining a safe and compliant laboratory environment.

Section 1: Compound Identification and Physicochemical Properties

This compound is a corrosive solid that serves as a building block in organic synthesis.[2][3] Its reactivity, particularly the sulfonyl chloride moiety, makes it a valuable synthetic tool but also dictates the stringent handling precautions required. The hydrochloride salt form generally imparts greater stability and modifies the compound's physical properties compared to the free base. A foundational understanding of these properties is the first step in a comprehensive risk assessment.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-methylpiperazine-1-sulfonyl chloride;hydrochloride | [4] |

| Synonyms | 4-Methyl-1-piperazinesulfonyl Chloride Hydrochloride | [1][5] |

| CAS Number | 33581-96-3 | [1] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂S | [1][5] |

| Molecular Weight | 235.13 g/mol | [1][5] |

| Appearance | Beige Powder Solid | [6] |

| Melting Point | 160 - 165 °C / 320 - 329 °F | [6] |

| Reactivity | Reacts with water.[7] Moisture sensitive.[8] Corrosive to metals.[3] |

The presence of a sulfonyl chloride group makes the compound highly susceptible to hydrolysis. Contact with water or moisture will liberate acidic and corrosive byproducts, such as hydrochloric acid and sulfonic acid, which can also generate flammable hydrogen gas upon contact with metals. This reactivity is the primary driver for the specific storage and handling recommendations outlined in subsequent sections.

Section 2: Hazard Profile and Toxicology

This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] The primary dangers are its severe corrosivity and potential toxicity upon exposure.[3][4] A detailed understanding of these hazards is crucial for preventing accidental exposure and ensuring appropriate emergency response.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Corrosive to Metals | 1 | H290: May be corrosive to metals[3] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4][9] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[8] |

| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |

Routes of Exposure and Health Effects

-

Inhalation: Inhalation of dust is highly hazardous and potentially fatal. It can cause severe irritation and chemical burns to the respiratory tract, leading to symptoms like coughing, shortness of breath, and lung edema (fluid in the lungs), which may be delayed.[3]

-

Skin Contact: Direct contact causes severe skin burns and damage.[3][4] The material is also classified as toxic in contact with skin. Prolonged exposure can lead to an allergic skin reaction in sensitive individuals.[8]

-

Eye Contact: This compound is extremely destructive to eye tissue. Contact will cause severe burns, and can lead to permanent eye damage.[3]

-

Ingestion: Ingestion is toxic and will cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[3][10]

It is important to note that the chemical, physical, and toxicological properties have not been fully investigated, warranting a cautious approach that treats the compound as highly hazardous.[7][8]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is required to handle this compound safely.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the required engineering control for weighing, transferring, and reacting this material to prevent inhalation of dust or vapors.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's high corrosivity and toxicity. All PPE must be inspected before use and removed carefully to avoid cross-contamination.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] A face shield should be worn in addition to goggles when there is a splash hazard.

-

Hand Protection: Wear chemical-resistant, impervious gloves. Given the compound's reactivity, butyl rubber or nitrile rubber gloves are recommended. Always consult the glove manufacturer's resistance chart.

-

Skin and Body Protection: Wear a lab coat.[3] For larger quantities or tasks with a high risk of splash, a chemical-resistant apron or coveralls should be used.[12] Contaminated work clothing must not be allowed out of the workplace and should be laundered separately.[3]

-

Respiratory Protection: If a fume hood is not available or if there is a risk of exposure during cleanup, an approved respirator is required.[3] For dust, a dust mask (e.g., N95) may be sufficient for low-level exposure, but for higher-risk scenarios, a respirator with cartridges appropriate for acid gases and organic vapors is necessary.[9]

Caption: PPE selection workflow for handling the compound.

Protocol 3.1: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on a lab coat and tie any sashes.

-

Put on respiratory protection, if required. Ensure a proper seal check is performed.

-

Put on eye and face protection (goggles, then face shield).

-

Perform hand hygiene again.

-

Put on gloves, ensuring cuffs go over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

-

Remove the lab coat by rolling it inside-out and away from the body.

-

Perform hand hygiene.

-

Remove face shield and goggles from the back.

-

Remove respirator, if worn.

-

Perform thorough hand hygiene with soap and water.[3]

-

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to prevent reactions and exposure.

Safe Handling

-

Avoid Personal Contact: All personal contact, including inhalation, must be avoided.[3]

-

Dust and Aerosol Prevention: Handle the solid carefully to avoid generating dust.[3][8] Avoid the formation of aerosols.

-

Incompatible Materials: Keep away from incompatible materials such as strong bases, oxidizing agents, acids, and especially moisture/water.[7][8][11]

-

Ignition Sources: Keep away from heat and sources of ignition.[3][7] Do not smoke, eat, or drink in the handling area.[3]

-

General Hygiene: Wash hands thoroughly with soap and water after handling.[3] Immediately change any contaminated clothing.

Storage Conditions

-

Container: Store in the original container, which should be corrosion-resistant.[3] Keep containers securely sealed when not in use.[3]

-

Atmosphere: The compound is moisture-sensitive. Store in a cool, dry, well-ventilated area.[3] For long-term stability and safety, storing under an inert atmosphere (e.g., nitrogen) is recommended.

-

Location: Store locked up or in an area accessible only to authorized personnel.[3] Store away from incompatible materials and foodstuff containers.[3]

-

Integrity: Protect containers from physical damage and check regularly for leaks.[3]

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with these procedures before handling the compound.

First-Aid Measures

-

General Advice: Move the victim to fresh air. Call a physician or poison control center immediately.[3] Show the Safety Data Sheet to the medical professional.[8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]

-

Skin Contact: Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing, including footwear.[3] Continue flushing with water and transport to a hospital.[3]

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3][7] Remove contact lenses if it can be done safely.[3][7] Transport to a hospital or ophthalmologist without delay.[3]

-

Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3]

Spill Response

For any spill, the priority is personal safety. For large spills or any spill you are not trained or equipped to handle, evacuate the area and contact your institution's emergency response team.

Caption: Workflow for responding to a small laboratory spill.

Protocol 5.1: Small Spill Cleanup

-

Isolate: Alert others and secure the area. Prevent entry of unauthorized personnel.[13]

-

Protect: Don the full PPE as described in Section 3, including respiratory protection.

-

Ventilate: Ensure the area is well-ventilated. Extinguish all ignition sources.[3]

-

Contain: If it is a solid, prevent it from spreading. Do not add water.

-

Clean: Carefully sweep up the solid material using spark-proof tools.[13] Avoid creating dust.[3] Place the material into a suitable, labeled container for hazardous waste.[3][7]

-

Decontaminate: Clean the spill area. Consult the SDS for specific neutralization procedures if required.

-

Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.

-

Report: Report the spill to your Environmental Health & Safety department.[13]

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[3][8] Water may be unsuitable due to reactivity, but a water spray or fog may be used for large fires, with caution.[3]

-

Hazards from Combustion: Heating may cause containers to rupture violently.[3] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and corrosive hydrogen chloride gas.[3][8]

-

Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[7]

Section 6: Waste Disposal

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

-

Regulations: All disposal practices must comply with local, regional, and national hazardous waste regulations.[3][7]

-

Professional Disposal: It is mandatory to use a licensed professional waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or with general waste.

-

Containers: Waste should be collected in clearly labeled, sealed, and appropriate containers.[3] Empty containers should be decontaminated before disposal but should be handled as hazardous until then.[3]

-

Treatment: In some cases, controlled neutralization at an approved treatment facility may be part of the disposal process.[3] This should only be performed by trained professionals.

Conclusion

This compound is a potent and valuable chemical reagent that demands the highest standards of safety and handling. Its corrosive and toxic nature requires a comprehensive safety strategy built on a foundation of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness. By understanding the causality behind these protocols—from its reactivity with water to its toxicological profile—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. Always consult the most current Safety Data Sheet from your supplier before commencing any work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 33581-96-3|this compound|BLD Pharm [bldpharm.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-1-piperazinesulfonyl Chloride Hydrochloride CAS#: 33581-96-3 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. 4-甲基哌嗪-1-甲酰氯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. ccny.cuny.edu [ccny.cuny.edu]

A Senior Application Scientist's Guide to 4-Methylpiperazine-1-sulfonyl chloride hydrochloride: A Core Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Methylpiperazine-1-sulfonyl chloride hydrochloride has emerged as a particularly valuable reagent, enabling the direct incorporation of the 4-methylpiperazinylsulfonamide moiety into drug candidates. This scaffold is prevalent in a multitude of clinically successful drugs, prized for its ability to confer favorable physicochemical properties, enhance target binding, and improve pharmacokinetic profiles. This in-depth guide provides a technical exploration of this building block, grounded in field-proven insights. We will dissect its chemical properties, outline core synthetic methodologies with an emphasis on the causality behind experimental choices, and illustrate its application through a seminal case study in pharmaceutical synthesis.

Core Characteristics and Strategic Value

This compound is a bifunctional reagent. Its strategic importance in drug discovery stems from the two key structural motifs it introduces: the highly reactive sulfonyl chloride group and the N-methylated piperazine ring.

-

The Sulfonyl Chloride Handle: This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form highly stable sulfonamide linkages.[1] This reaction is efficient and forms the cornerstone of its utility.

-

The 4-Methylpiperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in successful drugs across various therapeutic areas.[2][3] The N-methyl group imparts specific properties, including increased basicity and aqueous solubility at physiological pH, which can be critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Physicochemical and Safety Data

Precise handling of this reagent is critical for reproducible results and laboratory safety. The hydrochloride salt form enhances stability but requires consideration during reaction setup.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂Cl₂N₂O₂S | [4][5] |

| Molecular Weight | 235.13 g/mol | [4][5] |

| CAS Number | 33581-96-3 | [5] |

| Appearance | Solid | [6] |

| Typical Purity | ≥95% | [5] |

| Storage | Store at 2-8 °C, under inert gas. Moisture sensitive. | [7][8] |

Safety & Handling: A Self-Validating Protocol

Trustworthiness in experimental design begins with safety. This compound is a hazardous substance requiring stringent handling protocols.

-

Hazards: The compound is corrosive and may cause severe skin burns and eye damage.[8][9] It is also toxic if swallowed, in contact with skin, or inhaled.[8] The sulfonyl chloride moiety reacts with moisture, including atmospheric humidity, to release hydrochloric acid (HCl), which is both corrosive and a source of experimental variability.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye/face protection (safety glasses and face shield).[8][10]

-

Handling Environment: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to preserve the reagent's integrity and ensure stoichiometric accuracy in reactions.[8]

The Cornerstone Reaction: Sulfonamide Synthesis

The primary application of 4-methylpiperazine-1-sulfonyl chloride is the synthesis of N-substituted sulfonamides. This reaction provides a robust and reliable method for covalently linking the 4-methylpiperazine motif to a target molecule, typically via a primary or secondary amine.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The HCl byproduct generated, along with the starting material's hydrochloride salt, must be neutralized by a base for the reaction to proceed to completion.

Caption: General workflow for sulfonamide synthesis.

Expert Insights: Causality in Protocol Design

-

Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. At least two equivalents are required: one to neutralize the hydrochloride salt of the starting material and another to quench the HCl generated during the reaction. Using an excess (e.g., 2.5-3.0 equivalents) can help drive the reaction to completion.

-

Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.[12] They are chosen for their inability to react with the sulfonyl chloride and their ability to dissolve the reactants. The absence of water is critical to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release upon addition of the amine.[13] It is then typically allowed to warm to room temperature to ensure the reaction proceeds to completion.

Case Study: The Synthesis of Sildenafil (Viagra®)

The synthesis of Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), serves as a quintessential example of sulfonamide bond formation in drug manufacturing.[14][15] While the commercial synthesis uses N-methylpiperazine and a separate sulfonyl chloride core, the key bond-forming step is identical in principle to the reactions performed with the title building block.[16][17]

The crucial step involves the reaction of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with N-methylpiperazine to form the final sildenafil molecule.[14]

Caption: Key sulfonamide coupling step in Sildenafil synthesis.

Protocol: Synthesis of a Sildenafil Analogue

This protocol describes the reaction of an aryl sulfonyl chloride with 1-methylpiperazine, mirroring the core transformation in Sildenafil's synthesis and the primary use of 4-methylpiperazine-1-sulfonyl chloride.

Objective: To couple an aryl sulfonyl chloride intermediate with 1-methylpiperazine to form the corresponding sulfonamide.

Materials:

-

Aryl sulfonyl chloride (1.0 eq)

-

1-Methylpiperazine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (2.5 eq)

-

5% w/w Aqueous Sodium Bicarbonate (NaHCO₃)

-

Demineralized Water

-

Methanol (for crystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the aryl sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to manage the exotherm of the initial addition.

-

Base Addition: Add triethylamine (2.5 eq) dropwise to the solution while maintaining the temperature below 10 °C.

-

Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) dropwise to the reaction mixture. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

Reaction Progression: Allow the reaction to warm to room temperature (20–25 °C) and stir for 1-4 hours.[14] Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% w/w aqueous sodium bicarbonate and then demineralized water.[14] The bicarbonate wash removes any unreacted sulfonyl chloride (as sulfonic acid salt) and neutralizes excess acid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Crystallize the resulting residue from methanol to yield the purified sulfonamide product.[14]

Broader Applications and Future Outlook

The utility of the 4-methylpiperazinylsulfonamide moiety extends far beyond erectile dysfunction treatment. This structural unit is explored in a vast range of therapeutic areas due to its favorable properties.

-

CNS Disorders: Piperazine derivatives are widely used in developing treatments for central nervous system disorders. For example, N-sulfonylpiperazine scaffolds have been investigated as potent inhibitors of Glycine Transporter-1 (GlyT-1), a target for schizophrenia.[18]

-

Oncology & Infectious Disease: The scaffold is a common feature in kinase inhibitors for cancer therapy and has been incorporated into agents with antimicrobial and antibacterial properties.[2][19]

The continued prevalence of the 4-methylpiperazinylsulfonamide core in drug candidates ensures that this compound will remain a commercially important and synthetically valuable building block for the foreseeable future. Its straightforward reactivity and the desirable properties it imparts make it an indispensable tool in the medicinal chemist's arsenal for lead optimization and the construction of novel molecular entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Methyl-1-piperazinesulfonyl chloride hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Methylpiperazine-1-sulfonyl chloride, CasNo.1688-95-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN [georganics.sk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Sildenafil - Wikipedia [en.wikipedia.org]

- 16. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 17. erowid.org [erowid.org]

- 18. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]

Methodological & Application

Application Notes & Protocols for Sulfonamide Synthesis using 4-Methylpiperazine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of N-substituted sulfonamides utilizing 4-methylpiperazine-1-sulfonyl chloride. The content herein is structured to offer not only a step-by-step methodology but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot the synthesis for their specific molecular targets.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Its prevalence is attributed to its ability to act as a bioisostere for other functional groups, its involvement in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance drug-like characteristics. The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the drug discovery and development process.[1][2][3] This document focuses on the use of 4-methylpiperazine-1-sulfonyl chloride, a versatile building block for introducing the 4-methylpiperazine moiety, which is itself a common feature in centrally active and other pharmaceutical agents.

Reaction Principle: Nucleophilic Substitution at the Sulfonyl Group

The synthesis of a sulfonamide from 4-methylpiperazine-1-sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride ion, a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated as a byproduct.[1]

Visualizing the Core Reaction

Caption: General workflow for sulfonamide synthesis.

Materials and Equipment

| Reagents | Equipment |

| 4-Methylpiperazine-1-sulfonyl chloride | Round-bottom flasks |

| Amine of interest (primary or secondary) | Magnetic stirrer and stir bars |

| Anhydrous Dichloromethane (DCM) | Ice bath |

| Triethylamine (TEA) | Separatory funnel |

| 1 M Hydrochloric acid (HCl) | Rotary evaporator |

| Saturated sodium bicarbonate (NaHCO₃) solution | Thin Layer Chromatography (TLC) plates (silica gel) |

| Brine (saturated NaCl solution) | UV lamp for TLC visualization |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Column chromatography setup (silica gel) |

| Solvents for chromatography (e.g., ethyl acetate, hexanes) | NMR spectrometer |

| Mass spectrometer |

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific amine used.

1. Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine of interest (1.0 mmol).

-

Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL).

-

Cool the solution to 0 °C using an ice bath.

2. Addition of Base and Sulfonyl Chloride:

-

To the cooled amine solution, add triethylamine (TEA) (1.2 mmol). Stir for 5-10 minutes.

-

In a separate vial, dissolve 4-methylpiperazine-1-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

-

Add the 4-methylpiperazine-1-sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes.

3. Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine and the formation of a new, typically less polar, product spot should be observed. The reaction is generally complete within 2-4 hours.

4. Work-up Procedure:

-

Once the reaction is complete, dilute the mixture with DCM (20 mL).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 15 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid.

-

Brine (1 x 20 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis. A gradient of ethyl acetate in hexanes is often effective.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final sulfonamide.

6. Characterization:

-

Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.

-

Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

-

4-Methylpiperazine-1-sulfonyl chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[4] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Triethylamine (TEA) is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

-

Hydrochloric acid (HCl) is a corrosive acid. Handle with appropriate care to avoid skin and eye contact.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.

-

Multiple Products: The formation of side products may occur if the amine has multiple reactive sites. In such cases, protecting group strategies may be necessary.

-

Purification Challenges: If the product is difficult to separate from the starting materials or byproducts, consider alternative purification techniques such as crystallization or preparative HPLC.

Conclusion

This protocol provides a robust and reliable method for the synthesis of N-substituted sulfonamides from 4-methylpiperazine-1-sulfonyl chloride. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can effectively synthesize a diverse range of sulfonamides for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols: Leveraging 4-Methylpiperazine-1-sulfonyl chloride for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the medicinal chemist's toolkit, the 4-methylpiperazine group has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its basic nitrogen atom can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Furthermore, the piperazine ring can be readily functionalized to modulate physicochemical properties such as solubility and cell permeability, which are critical for drug efficacy.

4-Methylpiperazine-1-sulfonyl chloride is a key reagent that allows for the facile introduction of the desirable 4-methylpiperazine-1-sulfonyl moiety onto a variety of molecular scaffolds. This building block is particularly valuable for creating sulfonamide-based kinase inhibitors, a class of compounds known for their robust chemical stability and ability to form strong interactions with the kinase active site. This guide provides a comprehensive overview of the application of 4-methylpiperazine-1-sulfonyl chloride in the synthesis of kinase inhibitors, including detailed protocols and insights into the underlying chemical principles.

Chemical Properties and Safe Handling of 4-Methylpiperazine-1-sulfonyl chloride

A thorough understanding of the reagent's properties is paramount for its successful and safe use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C5H11ClN2O2S | PubChem[1] |

| Molecular Weight | 198.67 g/mol | PubChem[1] |

| Appearance | White to off-white solid | |

| CAS Number | 1688-95-5 | PubChem[1] |

| Melting Point | 76-79 °C | |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Reacts with water. |

Safety and Handling Precautions:

4-Methylpiperazine-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The compound is harmful if swallowed and causes severe skin burns and eye damage.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.

General Synthetic Protocol for Sulfonamide Formation

The reaction of 4-methylpiperazine-1-sulfonyl chloride with a primary or secondary amine is a standard method for the formation of a sulfonamide bond. The following protocol provides a general guideline that can be adapted for a variety of substrates.

Experimental Protocol:

Materials:

-

4-Methylpiperazine-1-sulfonyl chloride

-

Amine substrate (e.g., a substituted aniline)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexanes/ethyl acetate or DCM/methanol)

Procedure:

-

Reaction Setup: To a solution of the amine substrate (1.0 equivalent) in anhydrous DCM or THF (0.1-0.2 M) under an inert atmosphere, add a base such as TEA or DIPEA (1.5-2.0 equivalents).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylpiperazine-1-sulfonyl chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath). The slow addition is crucial to control any exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system to afford the desired sulfonamide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.

-

Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion. An excess of the base is used to ensure that all the generated HCl is scavenged.

-

Temperature Control: The initial addition of the sulfonyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Aqueous Workup: The aqueous workup with a mild base like sodium bicarbonate is performed to remove any unreacted sulfonyl chloride (by hydrolysis), the hydrochloride salt of the base, and other water-soluble impurities.

Case Study: Synthesis of a Potent ABL/KIT Dual Kinase Inhibitor Scaffold

Target Molecule: N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylpiperazine-1-sulfonamide

Synthetic Scheme:

Caption: Synthetic route to a kinase inhibitor scaffold.

Detailed Protocol for Step 3: Sulfonamide Formation

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 g, 3.46 mmol) in 20 mL of anhydrous dichloromethane.

-

Add triethylamine (0.72 mL, 5.19 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-methylpiperazine-1-sulfonyl chloride (0.75 g, 3.81 mmol) in 10 mL of anhydrous dichloromethane.

-

Add the solution of 4-methylpiperazine-1-sulfonyl chloride dropwise to the cooled aniline solution over 15 minutes.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction by LC-MS. Upon completion, add 20 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the target sulfonamide.

Biological Evaluation and Kinase Selectivity

The synthesized sulfonamide can be evaluated for its inhibitory activity against a panel of protein kinases. The primary targets for inhibitors containing the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety are often ABL and c-KIT kinases, which are implicated in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[2]

Kinase Inhibition Assay (General Protocol):

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³³P]ATP.

-

Procedure: The kinase, a suitable substrate (e.g., a peptide), and ATP are incubated in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are determined by fitting the dose-response data to a sigmoidal curve.

Expected Outcome:

A successful inhibitor would exhibit low nanomolar IC50 values against ABL and c-KIT kinases. For example, the related compound CHMFL-ABL/KIT-155 potently inhibited ABL and c-KIT with IC50 values of 46 nM and 75 nM, respectively.[2] Kinome-wide selectivity profiling is also crucial to assess the inhibitor's specificity and potential off-target effects.

Kinase Signaling Pathways

The BCR-ABL and c-KIT signaling pathways are complex and involve multiple downstream effectors that promote cell proliferation and survival. Inhibitors targeting these kinases aim to block these aberrant signaling cascades.

Caption: Simplified BCR-ABL Signaling Pathway.

Caption: Simplified c-KIT Signaling Pathway.

Conclusion

4-Methylpiperazine-1-sulfonyl chloride is a valuable and versatile reagent for the synthesis of sulfonamide-based kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery efforts. The strategic incorporation of the 4-methylpiperazine-1-sulfonyl moiety can lead to the development of potent and selective kinase inhibitors with improved pharmacological properties, ultimately contributing to the advancement of targeted cancer therapies.

References

- 1. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Methylpiperazine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperazine Sulfonamide Moiety

4-Methylpiperazine-1-sulfonyl chloride is a key building block in modern medicinal chemistry and drug discovery. Its utility lies in its ability to readily undergo nucleophilic substitution reactions to form a diverse array of sulfonamides. The resulting 4-methylpiperazine sulfonamide scaffold is a privileged structure found in numerous biologically active compounds, valued for its favorable pharmacokinetic properties and ability to engage in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the experimental conditions and detailed protocols for the successful implementation of nucleophilic substitution reactions using this versatile reagent. The piperazine moiety is a common feature in many pharmaceuticals due to its ability to improve solubility and oral bioavailability.

Mechanistic Considerations in Nucleophilic Substitution at the Sulfonyl Group

The reaction of 4-Methylpiperazine-1-sulfonyl chloride with a nucleophile (Nu) proceeds via a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction mechanism can be nuanced, influenced by the nucleophile, solvent, and temperature, but generally follows an addition-elimination pathway or a concerted SN2-like mechanism.

The general transformation can be depicted as follows:

Caption: General Nucleophilic Substitution Pathway.

A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of base is critical to avoid unwanted side reactions.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 4-Methylpiperazine-1-sulfonyl chloride with common classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines in an Aprotic Solvent

This protocol is a robust and widely applicable method for the synthesis of N-substituted 4-methylpiperazine-1-sulfonamides.

Materials:

-

4-Methylpiperazine-1-sulfonyl chloride

-

Primary or secondary amine of interest

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-